molecular formula C16H16N2O3S3 B2829003 4-(Tert-butyl)phenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate CAS No. 338400-14-9

4-(Tert-butyl)phenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate

Cat. No. B2829003
CAS RN: 338400-14-9
M. Wt: 380.5
InChI Key: VKHLZPLQAHWTQE-UHFFFAOYSA-N
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Description

The compound “4-(Tert-butyl)phenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate” is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives have been the subject of considerable interest in recent years due to their potential as antitumor agents . They have the ability to disrupt processes related to DNA replication, allowing them to inhibit the replication of both bacterial and cancer cells .

Mechanism of Action

The mechanism of action of 4-(Tert-butyl)phenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate is not fully understood. However, studies have shown that the compound inhibits the growth of cancer cells by inducing apoptosis (programmed cell death) and disrupting the cell cycle. In materials science, the compound's high electron mobility is due to its ability to transport electrons efficiently through the material.
Biochemical and Physiological Effects:
Studies have shown that the compound has low toxicity and does not have any significant adverse effects on the body. However, further studies are required to fully understand the compound's biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

The compound's advantages for lab experiments include its high purity, stability, and reproducibility. However, its limitations include its high cost and the difficulty of synthesizing it in large quantities.

Future Directions

There are several future directions for the study of 4-(Tert-butyl)phenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate. These include:
1. Investigating the compound's potential as an anti-cancer agent in vivo.
2. Studying the compound's potential use in other organic electronics such as organic field-effect transistors (OFETs).
3. Developing more efficient and cost-effective synthesis methods for the compound.
4. Investigating the compound's potential use in other materials science applications, such as organic photovoltaics (OPVs).
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied extensively. Further research is required to fully understand the compound's potential and to develop more efficient and cost-effective synthesis methods.

Synthesis Methods

The synthesis of 4-(Tert-butyl)phenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate involves the reaction between 4-tert-butylphenylhydrazine and 2-thiophenesulfonyl chloride in the presence of triethylamine. The reaction is carried out in anhydrous dichloromethane and is monitored using thin-layer chromatography. The resulting product is then purified using column chromatography to obtain a pure compound.

Scientific Research Applications

The compound has been studied for its potential applications in various scientific research fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, the compound has been investigated for its potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. In materials science, the compound has been studied for its potential use in organic solar cells due to its high electron mobility. In organic electronics, the compound has been investigated for its potential use in organic light-emitting diodes (OLEDs) due to its high luminescence efficiency.

properties

IUPAC Name

(4-tert-butylphenyl) 5-(thiadiazol-4-yl)thiophene-2-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S3/c1-16(2,3)11-4-6-12(7-5-11)21-24(19,20)15-9-8-14(23-15)13-10-22-18-17-13/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHLZPLQAHWTQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(S2)C3=CSN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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